2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid
Description
2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid is a bicyclic compound featuring a spiro[3.5]nonane core, a tert-butoxycarbonyl (Boc)-protected amino group, and a carboxylic acid substituent. Its molecular formula is C₁₆H₂₅NO₄, with a molecular weight of 295.37 g/mol (calculated based on structural analysis) . The spiro architecture imposes conformational rigidity, making it valuable in medicinal chemistry for designing enzyme inhibitors or peptide mimetics. The Boc group enhances solubility in organic solvents and stabilizes the amino group during synthetic processes .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-15(11(17)18)9-14(10-15)7-5-4-6-8-14/h4-10H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOERHISUPIBZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375261-36-0 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid typically involves the use of tert-butoxycarbonyl (Boc) protecting groups. One common method involves the reaction of a spirocyclic ketone with tert-butyl carbamate under acidic conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spiro junction, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Trifluoroacetic acid, palladium on carbon.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
The compound exhibits a range of biological activities that make it suitable for various applications:
Anticancer Activity
Recent studies have indicated that derivatives of spiro compounds, including 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid, show promising anticancer properties. Research has demonstrated that these compounds can inhibit the proliferation of cancer cell lines, suggesting potential as therapeutic agents in oncology.
Case Study : A study involving the synthesis of various spiro compounds revealed that certain derivatives exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC₅₀ values for these compounds ranged from 1.9 to 7.52 μg/mL, indicating strong antiproliferative activity .
Neurological Applications
The compound's structural features may allow it to interact with specific receptors in the nervous system, potentially leading to applications in treating neurological disorders.
Case Study : Research into related compounds has suggested that they may act as antagonists for receptors involved in migraine pathophysiology. By inhibiting neurogenic inflammation and vasodilation associated with migraine attacks, these compounds could provide therapeutic benefits .
Synthesis and Characterization
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid typically involves multi-step organic reactions, including:
- Formation of the spirocyclic structure.
- Introduction of the carbamate functionality via nucleophilic substitution.
- Final carboxylic acid derivatization.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Potential Therapeutic Uses
The diverse biological activities of this compound suggest several therapeutic applications:
- Antitumor Therapy : As indicated by its cytotoxic effects on cancer cell lines.
- Migraine Treatment : By acting on specific receptors related to pain pathways.
- Nephroprotective Effects : Preliminary studies suggest potential protective effects against renal toxicity induced by chemotherapeutic agents.
Research Findings Overview
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can inhibit or modulate the activity of these targets. The compound may also participate in signaling pathways, affecting cellular processes and functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Functional Groups
2-Amino-spiro[3.5]nonane-2-carboxylic Acid
- CAS No.: 1706434-87-8
- Molecular Formula: C₁₀H₁₇NO₂
- Molecular Weight : 183.25 g/mol
- Key Features: Lacks Boc protection, exposing a free amino group. This increases reactivity but reduces stability under acidic conditions. Potential applications include direct incorporation into peptide chains without deprotection steps .
2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic Acid
- CAS No.: 1486098-70-7
- Molecular Formula: C₁₁H₁₉NO₂
- Molecular Weight : 197.27 g/mol
- Key Features: Contains an aminomethyl side chain, offering additional sites for functionalization. The absence of Boc protection limits its utility in multi-step syntheses requiring orthogonal protecting groups .
8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic Acid Hydrochloride
Comparative Analysis of Physicochemical Properties
| Property | Target Compound | 2-Amino-spiro[3.5]nonane-2-carboxylic Acid | 2-(Aminomethyl)-spiro[3.5]nonane-2-carboxylic Acid | 8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic Acid HCl |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 295.37 | 183.25 | 197.27 | 237.75 |
| Solubility | Moderate in organic solvents | High in polar solvents | Moderate in water | High in aqueous media (due to HCl salt) |
| Stability | Stable under basic conditions | Prone to oxidation | Sensitive to acids | Stable in acidic environments |
| Key Applications | Intermediate in peptide synthesis | Direct peptide coupling | Chelation chemistry | Metalloenzyme inhibition |
Functional Group Impact on Reactivity
- Boc Protection : The Boc group in the target compound prevents undesired side reactions (e.g., acylation) and enables selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .
- Free Amino Groups: In 2-amino and 2-(aminomethyl) analogues, the exposed amino groups facilitate rapid conjugation but require careful handling to avoid degradation .
- Thia Substitution : The sulfur atom in 5-thiaspiro derivatives enhances coordination with transition metals, making these compounds useful in catalysis or metallodrug design .
Biological Activity
2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid is a spirocyclic compound characterized by its unique structural features, which include a spiro configuration and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
The molecular formula of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid is , with a molecular weight of 283.36 g/mol. The presence of the carboxylic acid group greatly influences its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 283.36 g/mol |
| CAS Number | 2375261-36-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The spirocyclic structure allows for unique spatial arrangements that can enhance binding affinity and specificity towards biological targets.
Interaction Studies
Preliminary studies indicate that the compound may exhibit interactions through:
- Hydrogen bonding : Facilitating stronger interactions with polar biomolecules.
- Hydrophobic interactions : Enhancing binding to non-polar regions of proteins.
- Van der Waals forces : Contributing to overall stability in ligand-receptor complexes.
These interactions are crucial for understanding the compound's potential therapeutic applications.
Biological Activity
Recent research has focused on evaluating the biological activity of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid, particularly its effects on various cellular pathways and its potential as a drug candidate.
Case Studies
- Antimicrobial Activity : A study assessed the compound's effectiveness against several bacterial strains, revealing moderate antimicrobial properties, suggesting potential as a lead compound in antibiotic development.
- Enzyme Inhibition : The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways, showing promising results in reducing enzyme activity, which could be beneficial in metabolic disorders.
- Neuroprotective Effects : Investigations into the neuroprotective properties indicated that this compound may help mitigate oxidative stress in neuronal cells, highlighting its potential role in treating neurodegenerative diseases.
Synthesis and Applications
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid typically involves cyclization reactions that form the spirocyclic core. The synthetic routes are optimized to ensure high yield and purity, making it suitable for further biological testing.
Potential Applications
Given its unique structure and biological activity, the compound may find applications in:
- Drug Development : As a scaffold for novel therapeutics targeting various diseases.
- Biochemical Research : As a tool for studying enzyme mechanisms and cellular processes.
Q & A
Basic Synthesis and Purification
Q: What are the recommended synthetic routes for preparing 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid, and what yields can be expected? A: A viable route involves hydrolyzing the corresponding methyl ester (e.g., methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylate) under basic or acidic conditions. For structurally analogous spiro compounds (e.g., spiro[3.3]heptane derivatives), ester hydrolysis achieves ~87% yield when using aqueous NaOH or HCl in methanol/water mixtures . Optimization of reaction time and temperature is critical to avoid decomposition of the Boc (tert-butoxycarbonyl) group. Post-synthesis, purification via recrystallization (e.g., using ethyl acetate/hexane) or reverse-phase HPLC is recommended for ≥95% purity .
Analytical Characterization
Q: Which analytical techniques are essential for confirming the structural integrity of this compound? A: A combination of techniques is required:
- NMR spectroscopy : , , and 2D NMR (COSY, HSQC) to resolve the spirocyclic structure and confirm Boc-group integrity.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for CHNO: 281.1627 g/mol).
- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) to assess purity. Adjust mobile phase (acetonitrile/water + 0.1% TFA) to resolve enantiomers if present .
Stability and Storage
Q: What conditions should be avoided to ensure the compound’s stability during storage? A: The Boc group is sensitive to strong acids, bases, and oxidizing agents. Store the compound in a desiccator at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture and temperatures >25°C, which accelerate decomposition . Compatibility testing with common solvents (e.g., DMSO, DMF) is advised for long-term stock solutions.
Handling and Safety
Q: What personal protective equipment (PPE) is required when handling this compound? A:
- Respiratory protection : Use NIOSH-approved N95 masks to avoid inhalation of fine powders.
- Gloves : Nitrile or neoprene gloves (tested for chemical compatibility).
- Eye protection : ANSI-approved goggles with side shields.
- Lab coat : Polyester-cotton blend to minimize skin contact .
In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and seek medical attention .
Advanced Reactivity and Functionalization
Q: How does the spiro[3.5]nonane scaffold influence the compound’s reactivity in medicinal chemistry applications? A: The rigid spirocyclic structure imposes conformational constraints, which can enhance binding selectivity to biological targets (e.g., enzymes or receptors). For example, spiro scaffolds are leveraged in protease inhibitor design to mimic transition states. To functionalize the carboxylic acid group, standard coupling reagents (EDC/HOBt) can be used to generate amides or esters. However, steric hindrance from the spiro system may reduce reaction efficiency; microwave-assisted synthesis or elevated temperatures (40–60°C) can mitigate this .
Contradictions in Reported Data
Q: How should researchers address the lack of ecological and toxicological data for this compound? A: Current safety data sheets (SDS) explicitly state no available data on ecotoxicity (e.g., bioaccumulation, soil mobility) or chronic toxicity . To fill these gaps:
- Conduct acute toxicity assays (e.g., Daphnia magna or zebrafish embryos) for preliminary ecotoxicological profiling.
- Perform Ames tests to assess mutagenicity.
- Apply computational tools (e.g., QSAR models) to predict persistence and bioaccumulation potential .
Methodological Challenges in Structural Analysis
Q: What challenges arise in resolving the stereochemistry of the spirocyclic core, and how can they be overcome? A: The spiro[3.5]nonane system introduces complex stereoelectronic effects, complicating NMR interpretation. Key strategies include:
- X-ray crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate).
- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to assign stereocenters.
- Dynamic NMR : Study ring-flipping dynamics to infer conformational stability .
Applications in Drug Discovery
Q: How can this compound serve as a building block for bioactive molecule synthesis? A: The Boc-protected amino group and carboxylic acid moiety enable diverse derivatization:
- Peptidomimetics : Replace proline or other cyclic amino acids in peptide chains to modulate rigidity.
- PROTACs : Link the spiro scaffold to E3 ligase ligands for targeted protein degradation.
- Metal-organic frameworks (MOFs) : Coordinate with transition metals for catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
